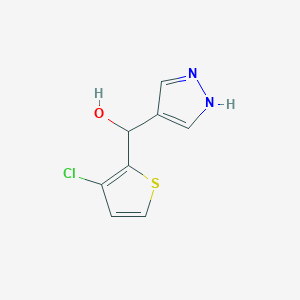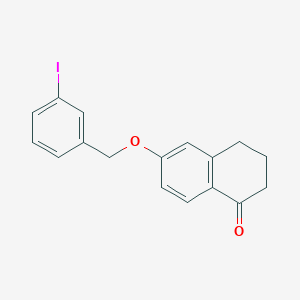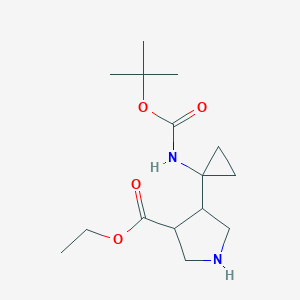
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by cyclization and esterification reactions. The reaction conditions often include the use of coupling reagents, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the nature of the target .
類似化合物との比較
Similar Compounds
Similar compounds include other Boc-protected amino acid derivatives and cyclopropyl-containing pyrrolidines. Examples include:
- Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
- tert-Butyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the Boc-protected amino group provides distinct reactivity and stability, making it valuable for various synthetic and research applications .
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-12(18)10-8-16-9-11(10)15(6-7-15)17-13(19)21-14(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,17,19) |
InChIキー |
DJMMEHPFIBDEFR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CNCC1C2(CC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


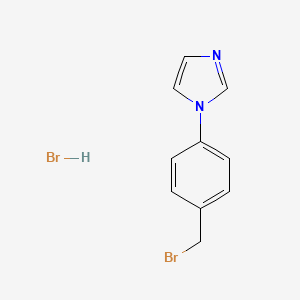
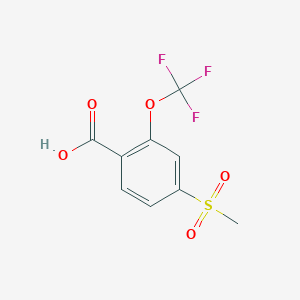
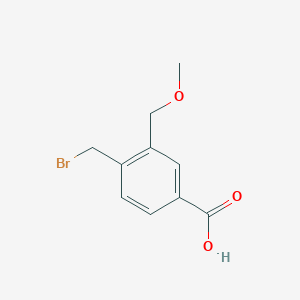
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
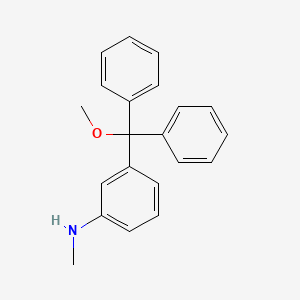
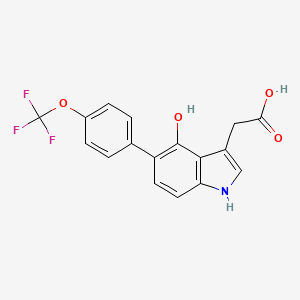
![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
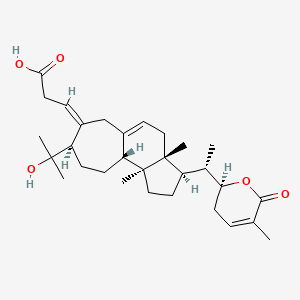
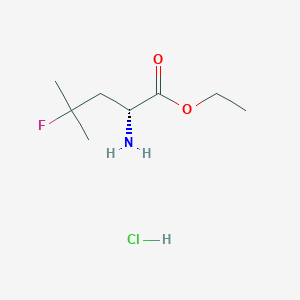
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

